molecular formula C10H16N4O B2758331 N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide CAS No. 1803597-48-9

N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide

Cat. No.: B2758331
CAS No.: 1803597-48-9
M. Wt: 208.265
InChI Key: ITZKOXSWMWGCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide is a compound that features a piperidine ring and a pyrazole ring connected via an acetamide linkage Piperidine and pyrazole are both significant heterocyclic structures in medicinal chemistry, known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide typically involves the formation of the piperidine and pyrazole rings followed by their linkage through an acetamide bond. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized via hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors and advanced catalytic systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)acetamide is unique due to the combination of piperidine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(5-piperidin-3-yl-1H-pyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7(15)13-9-6-12-14-10(9)8-3-2-4-11-5-8/h6,8,11H,2-5H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZKOXSWMWGCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NN=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.